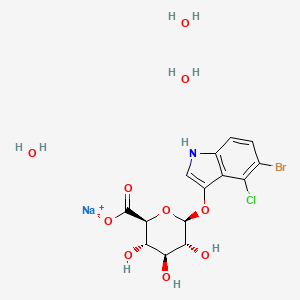
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is a chromogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, where it produces a blue color upon enzymatic hydrolysis . This compound is valuable in various scientific fields, including microbiology, molecular biology, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-glucuronic acid under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the preparation of intermediate compounds, their subsequent reaction, and purification to achieve high purity levels. The final product is then crystallized and dried to obtain the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This enzymatic reaction results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme, a suitable buffer (such as phosphate buffer), and optimal pH conditions (usually around pH 7.0). The reaction is carried out at a controlled temperature to ensure efficient enzymatic activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-Bromo-4-chloro-3-indolyl, which exhibits a blue color. This color change is used as an indicator of β-glucuronidase activity .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate has a wide range of applications in scientific research:
Microbiology: It is used to detect and quantify β-glucuronidase activity in bacterial cultures, particularly in Escherichia coli.
Molecular Biology: The compound is employed in reporter gene assays to monitor gene expression and promoter activity.
Biochemistry: It serves as a substrate in enzyme kinetics studies to investigate the catalytic properties of β-glucuronidase.
Medical Research: The compound is used in diagnostic assays to detect β-glucuronidase activity in clinical samples.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate involves its hydrolysis by the β-glucuronidase enzyme. The enzyme cleaves the glucuronide moiety, resulting in the release of 5-Bromo-4-chloro-3-indolyl, which then undergoes oxidation to form a blue-colored product. This color change is indicative of the presence and activity of β-glucuronidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl-b-D-glucuronic Acid, Cyclohexylammonium Salt: This compound is also a chromogenic substrate for β-glucuronidase but differs in its solubility and stability properties.
5-Bromo-4-chloro-3-indolyl-b-D-glucuronide, Cyclohexylammonium Salt: Similar in function but has different solubility characteristics compared to the sodium salt form.
Uniqueness
5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt trihydrate is unique due to its high solubility in water and its ability to produce a distinct blue color upon hydrolysis. These properties make it particularly useful in various biochemical assays where clear and immediate visual results are required .
Eigenschaften
Molekularformel |
C14H18BrClNNaO10 |
|---|---|
Molekulargewicht |
498.64 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.3H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;;;/h1-3,9-12,14,17-20H,(H,21,22);;3*1H2/q;+1;;;/p-1/t9-,10-,11+,12-,14+;;;;/m0..../s1 |
InChI-Schlüssel |
KSEGXDRRKCCCGG-BTCNKGGSSA-M |
Isomerische SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene](/img/structure/B11926791.png)


![(1R,5Z)-5-[2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B11926805.png)
![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)







